Ipsenol

Descripción

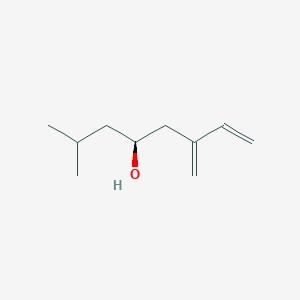

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

35628-05-8 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

(4S)-2-methyl-6-methylideneoct-7-en-4-ol |

InChI |

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3/t10-/m0/s1 |

Clave InChI |

RHAXCOKCIAVHPB-JTQLQIEISA-N |

SMILES |

CC(C)CC(CC(=C)C=C)O |

SMILES isomérico |

CC(C)C[C@@H](CC(=C)C=C)O |

SMILES canónico |

CC(C)CC(CC(=C)C=C)O |

Otros números CAS |

35628-05-8 |

Sinónimos |

(S)-2-Methyl-6-methylene-7-octen-4-ol |

Origen del producto |

United States |

Foundational & Exploratory

Introduction: The Role of Ipsenol in Ips Bark Beetles

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of ipsenol from Ips species.

Bark beetles of the genus Ips are significant pests in coniferous forests worldwide. Their ability to cause widespread tree mortality is largely mediated by a sophisticated chemical communication system involving aggregation pheromones. These pheromones orchestrate mass attacks that can overcome the defenses of healthy host trees. Among the key components of these pheromonal bouquets are the monoterpene alcohols this compound (2-methyl-6-methylene-7-octen-4-ol) and ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol).[1][2][3][4]

This compound, specifically, functions as a crucial aggregation pheromone for several Ips species, including Ips paraconfusus and Ips grandicollis.[5][6] The stereochemistry of this compound is critical for its biological activity, with different species producing and responding to specific enantiomeric ratios. This guide provides a comprehensive overview of the historical discovery, biosynthesis, and the modern experimental protocols used for the isolation and analysis of this compound from its natural source.

Discovery and Biosynthesis

The first aggregation pheromone components from bark beetles were identified in 1966, and included a mixture of ipsdienol, this compound, and verbenol.[7] Initially, it was believed that these compounds were simply modifications of monoterpenes, like myrcene, sequestered from the host pines.[2][8] While host-plant precursors do play a role, a significant paradigm shift occurred in the 1990s with the discovery of de novo biosynthesis pathways within the beetles themselves.[2][7][9] It is now understood that most monoterpenoid aggregation pheromones in bark beetles are biosynthesized de novo.[7]

De Novo Biosynthesis Pathway

Ips beetles, particularly males, synthesize this compound and ipsdienol from acetyl-CoA via the mevalonate pathway, the foundational pathway for isoprenoid synthesis.[2][8] In vivo radiolabeling studies using [1-¹⁴C]acetate confirmed its incorporation into this compound and ipsdienol in male Ips paraconfusus.[2][10] This synthesis primarily occurs in the midgut tissue.[7] The regulation of this pathway is complex, with juvenile hormone III (JH III) being shown to induce pheromone production in some species like Ips pini.[7][11]

The key steps, starting from the universal isoprene precursors, are outlined below.

Caption: Abbreviated de novo biosynthesis of this compound in Ips species.

Experimental Protocols: Isolation and Analysis

The isolation and characterization of this compound from Ips beetles is a multi-step process that requires careful collection of volatiles, robust extraction, and sensitive analytical techniques for separation and identification.

General Experimental Workflow

The overall process for obtaining and analyzing this compound involves beetle collection, pheromone trapping from beetle-produced frass, solvent extraction of the collected volatiles, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US5175371A - Synthesis of optically pure forms of this compound - Google Patents [patents.google.com]

- 4. The Synthesis of this compound and Ipsdienol: A Review (1968-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. fs.usda.gov [fs.usda.gov]

- 7. Pheromone production in bark beetles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. De novo biosynthesis of the aggregation pheromone components this compound and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ips pini - Wikipedia [en.wikipedia.org]

The Biological Activity of Ipsenol in Bark Beetles: A Technical Guide

Abstract

Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is a chiral monoterpene alcohol that serves as a critical semiochemical in the chemical ecology of bark beetles, particularly within the genus Ips. Its biological function is highly species-specific, acting as a potent aggregation pheromone for some species while serving as an anti-aggregation pheromone or interspecific inhibitor for others. This dual role underscores its importance in mediating colonization behavior, resource partitioning, and reproductive isolation. Understanding the biosynthesis, perception, and functional role of this compound is paramount for developing effective, semiochemical-based pest management strategies. This guide provides a comprehensive overview of the biological activity of this compound, detailing its biosynthesis, the molecular mechanisms of its perception, its varied behavioral effects, and the experimental protocols used in its study.

Introduction

Bark beetles (Coleoptera: Curculionidae, Scolytinae) are significant agents of disturbance in coniferous forests worldwide. Their ability to engage in mass attacks to overcome the defenses of host trees is largely mediated by a sophisticated system of chemical communication. Pheromones are central to this system, coordinating aggregation, mating, and dispersal. This compound was first identified as a component of the aggregation pheromone in Ips paraconfusus[1]. Since then, its role has been investigated in numerous species, revealing a remarkable functional diversity. For instance, it is a key aggregation pheromone for Ips latidens[2][3] but functions to inhibit attraction in Ips typographus during later stages of host colonization, signaling that a tree is fully occupied[4][5][6]. The biological activity is often dependent on the specific stereochemistry of the molecule, with one enantiomer typically being significantly more active than the other[3][7].

Biosynthesis of this compound

Early research suggested that bark beetles produced this compound by modifying monoterpenes, such as myrcene, sequestered from their host trees[8]. However, a paradigm shift occurred with the accumulation of evidence demonstrating that most bark beetle monoterpenoid pheromones, including this compound, are synthesized de novo[1][9].

Radiolabeling studies provided direct evidence for this pathway. When male Ips paraconfusus and Ips pini were injected with [1-¹⁴C]acetate, the label was incorporated into this compound and its precursor, ipsdienol[10][11]. This confirmed that the beetles utilize the mevalonate pathway, a fundamental route for isoprenoid synthesis in many organisms, to produce these compounds from simple two-carbon units[1]. The site of this synthesis has been localized primarily to the anterior midgut of male beetles[1][9]. Pheromone production is often induced by feeding on host phloem, a process that can be regulated by juvenile hormone III (JH III) in some species[1][9].

Olfactory Reception and Signaling

Bark beetles detect this compound and other semiochemicals via odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed within sensilla on the antennae[4][12]. The perception of this compound is highly specific, often involving dedicated receptors and neurons tuned to a particular enantiomer.

Odorant Receptors (ORs)

In the Eurasian spruce bark beetle, Ips typographus, the receptor ItypOR46 has been functionally characterized and shown to be a highly specific detector of (S)-(−)-ipsenol[4][7][13]. When expressed in heterologous systems like Xenopus oocytes or HEK cells, ItypOR46 responds robustly to (S)-(−)-ipsenol with minimal or no response to the (R)-(+)-enantiomer, demonstrating the fine-tuned enantiomeric specificity at the molecular level[7]. This receptor is part of a larger, Ips-specific lineage of ORs that have evolved to detect various ecologically relevant monoterpenoids[13][14].

Olfactory Sensory Neurons (OSNs)

Single-sensillum recording (SSR) studies have identified OSNs that are narrowly tuned to this compound. In I. typographus, one of the more abundant OSN classes responds specifically to (S)-(−)-ipsenol[7][15]. These specialist neurons generate action potentials upon binding of this compound to the OR, transmitting a signal to the antennal lobe of the beetle's brain for processing, which ultimately leads to a behavioral response[12].

Olfactory Signaling Pathway

The binding of an this compound molecule to its specific OR, which forms a heteromeric complex with the obligatory co-receptor (Orco), is believed to induce a conformational change. This change opens the complex's integral ion channel, leading to an influx of cations and depolarization of the OSN membrane. If the depolarization reaches a threshold, it triggers a cascade of action potentials that propagate along the axon to the brain[4].

Biological Activity and Behavioral Responses

The behavioral response to this compound is highly variable among bark beetle species, highlighting its role in maintaining species-specific communication channels.

-

Aggregation Pheromone: In Ips latidens, this compound is a primary aggregation pheromone, attracting both males and females to suitable host material. Field trapping experiments have shown that male I. latidens exhibit a preference for the (S)-(−)-enantiomer[3].

-

Anti-Aggregation Pheromone: For Ips typographus, (S)-(−)-ipsenol is produced by males in the later stages of gallery construction after mating has occurred. It acts as an anti-aggregation signal, inhibiting the attraction of newly arriving beetles to the aggregation pheromone[4][5][7]. This mechanism prevents overcrowding and ensures that resources are not depleted too quickly.

-

Interspecific Inhibition (Allomone): this compound produced by one species can inhibit the response of a competing species to its own pheromone. For example, the (-)-(S)-ipsenol produced by Ips grandicollis acts as an interspecific inhibitor for the sympatric Ips calligraphus[16]. This chemical interference helps mediate resource competition among cohabiting species.

Quantitative Data Presentation

Table 1: Behavioral Response of Ips Species to this compound Enantiomers in Field Trapping Assays

| Species | Location | Lure Composition | Mean Trap Catch (Beetles/trap) | Role of this compound | Reference |

| Ips latidens | British Columbia | (S)-(-)-ipsenol (0.6 mg/day) | 13.9 (males), 18.5 (females) | Aggregation | [3] |

| Ips latidens | British Columbia | (R)-(+)-ipsenol (0.6 mg/day) | 7.9 (males), 11.0 (females) | Aggregation | [3] |

| Ips latidens | British Columbia | Unbaited Control | 0.1 (males), 0.1 (females) | - | [3] |

| Ips typographus | Sweden | Aggregation Pheromone (AP) | ~1500 | - | [5] |

| Ips typographus | Sweden | AP + this compound (1 mg/day) | ~400 | Anti-aggregation | [5] |

| Ips grandicollis | Georgia, USA | (-)-(4S)-cis-verbenol + (-)-(S)-ipsenol | ~200 | Aggregation | [16] |

| Ips calligraphus | Georgia, USA | (-)-(4S)-cis-verbenol + (-)-(S)-ipsenol | ~10 | Inhibition | [16] |

Table 2: Electrophysiological Response of ItypOR46 to this compound and Ipsdienol Enantiomers

Receptor expressed in Xenopus oocytes and response measured as normalized current.

| Compound | Concentration (M) | Normalized Response (Mean ± SEM) | Reference |

|---|---|---|---|

| (S)-(-)-ipsenol | 10⁻⁴ | 100 ± 12.1 | [7] |

| (R)-(+)-ipsenol | 10⁻⁴ | 10.5 ± 2.9 | [7] |

| (R)-(-)-ipsdienol | 10⁻⁴ | 25.3 ± 4.8 | [7] |

| (S)-(+)-ipsdienol | 10⁻⁴ | 4.8 ± 1.5 |[7] |

Experimental Protocols

Protocol for Functional Characterization of Odorant Receptors

This protocol is based on the two-electrode voltage-clamp (TEVC) recording of ORs expressed in Xenopus laevis oocytes, as described in studies of ItypOR46[7][13].

-

OR Gene Identification & Cloning: Identify candidate OR genes from antennal transcriptome data. Amplify the full-length coding sequence using PCR and clone it into a suitable expression vector (e.g., pSP64T).

-

cRNA Synthesis: Linearize the plasmid DNA and synthesize capped complementary RNA (cRNA) using an in vitro transcription kit (e.g., mMESSAGE mMACHINE SP6).

-

Oocyte Preparation: Harvest and defolliculate stage V–VII oocytes from a female Xenopus laevis.

-

Microinjection: Inject each oocyte with a mixture of cRNA for the target OR (e.g., ItypOR46) and the co-receptor Orco. Incubate the oocytes for 2-7 days at 18°C.

-

TEVC Recording: Place an oocyte in a recording chamber continuously perfused with Ringer's buffer. Impale the oocyte with two glass electrodes (one for voltage clamping, one for current recording) filled with 3 M KCl. Clamp the membrane potential at -80 mV.

-

Odorant Stimulation: Dissolve odorants (e.g., this compound enantiomers) in dimethyl sulfoxide (DMSO) to create stock solutions, then dilute to final concentrations in Ringer's buffer. Apply odorant solutions to the oocyte for a set duration (e.g., 20 seconds).

-

Data Analysis: Record the inward current induced by the odorant application. Measure the peak amplitude of the current as the response. Normalize responses relative to a positive control or the largest response observed. Generate dose-response curves by plotting normalized current against odorant concentration.

References

- 1. slunik.slu.se [slunik.slu.se]

- 2. srs.fs.usda.gov [srs.fs.usda.gov]

- 3. This compound: an aggregation pheromone forIps latidens (Leconte) (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. nrs.fs.usda.gov [nrs.fs.usda.gov]

- 6. Eurasian spruce bark beetle detects lanierone using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Putative ligand binding sites of two functionally characterized bark beetle odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemical-ecology.net [chemical-ecology.net]

- 9. Pheromone production in bark beetles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Comparative analysis of olfactory sensory neurons in two Ips species reveals conserved and species-specific olfactory adaptations [frontiersin.org]

- 13. Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Specificity and redundancy in the olfactory system of the bark beetle Ips typographus: single-cell responses to ecologically relevant odors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Olfactory Mechanism of Ipsenol: A Technical Guide to a Bark Beetle Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is a key aggregation pheromone component for several species of bark beetles in the genus Ips, playing a crucial role in coordinating mass attacks on host trees. Understanding the precise mechanism of action of this compound, from receptor binding to downstream neural signaling, is fundamental for developing effective and species-specific pest management strategies. This technical guide provides an in-depth overview of the current scientific understanding of this compound's function as a pheromone, focusing on its molecular reception, signal transduction, and the experimental methodologies used to elucidate these processes. While research has identified specific olfactory receptors (ORs) for this compound in closely related species, the precise receptor in the well-studied pine engraver, Ips pini, remains to be definitively characterized. This guide will draw upon findings from homologous systems in other Ips species to present a comprehensive model of this compound's mechanism of action.

Biosynthesis of this compound

The production of this compound in Ips beetles is a critical precursor to its role as a semiochemical. Male beetles synthesize this compound through two primary pathways: de novo biosynthesis from acetyl-CoA via the mevalonate pathway, and through the modification of host-plant monoterpenes, such as myrcene.[1][2] The production of pheromone components, including this compound, can be regulated by juvenile hormone III.[3]

Molecular Reception of this compound

The perception of this compound begins at the peripheral olfactory system, located in the beetle's antennae. Specialized olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla are responsible for detecting this compound molecules.

Olfactory Receptors (ORs)

The specificity of this compound detection is determined by olfactory receptors (ORs), which are transmembrane proteins located on the dendritic membrane of OSNs. In insects, ORs are ligand-gated ion channels, a distinct mechanism from the G-protein coupled receptors (GPCRs) found in vertebrates. These receptors form a complex with a highly conserved co-receptor, Orco. Upon binding of an odorant molecule like this compound, the OR-Orco complex undergoes a conformational change, leading to the opening of a non-specific cation channel and depolarization of the neuron.

While the specific this compound receptor in Ips pini has not yet been identified, research on the Eurasian spruce bark beetle, Ips typographus, has provided a significant breakthrough. The olfactory receptor ItypOR46 has been functionally characterized as a specific receptor for the (S)-(-)-enantiomer of this compound.[4] This finding provides a strong model for the likely orthologous receptor in Ips pini. Studies on other Ips species, such as Ips acuminatus and Ips cembrae, have also identified OSNs that respond with high specificity to (S)-(-)-ipsenol, further supporting the existence of a dedicated receptor for this pheromone component.[5][6]

Enantiomeric Specificity

Many Ips species exhibit a high degree of specificity to particular enantiomers of this compound. For instance, electrophysiological studies have shown that certain Ips species are more responsive to the (-) enantiomer over the (+) enantiomer.[5] This specificity is critical for species recognition and reproductive isolation. The ItypOR46 receptor in I. typographus demonstrates this high specificity, responding strongly to (S)-(-)-ipsenol with only minimal responses to the (R)-(+)-enantiomer at much higher concentrations.[1]

Signal Transduction Pathway

The binding of this compound to its specific OR initiates a rapid signal transduction cascade within the OSN, leading to the generation of an action potential that is transmitted to the brain.

-

Binding: An this compound molecule enters the sensillum lymph and binds to a specific olfactory receptor (e.g., ItypOR46) on the dendrite of an OSN.

-

Channel Opening: This binding event directly gates the opening of the associated Orco ion channel.

-

Depolarization: The influx of cations (primarily Na⁺ and Ca²⁺) through the open channel leads to a depolarization of the OSN's membrane potential.

-

Action Potential: If the depolarization reaches the neuron's threshold, an action potential is generated.

-

Signal Transmission: The action potential propagates along the axon of the OSN to the antennal lobe of the beetle's brain, where the information is processed.

Quantitative Data

The following tables summarize the available quantitative data on the response of Ips species to this compound.

Table 1: Electrophysiological Responses of Olfactory Sensory Neurons (OSNs) to this compound

| Species | Neuron/Receptor | Ligand | Response Threshold | Spike Frequency (spikes/s) | Reference |

| Ips acuminatus / Ips cembrae | This compound-responsive OSN | Racemic this compound, (S)-(-)-ipsenol | ~100 pg | >80 | [6] |

| Ips typographus | ItypOR46 (in HEK cells) | (S)-(-)-ipsenol | Not specified | Dose-dependent increase | [1] |

| Ips typographus | ItypOR46 (in Xenopus oocytes) | Racemic this compound | Lower than for ipsdienol | Dose-dependent increase | [4] |

Table 2: Behavioral Responses of Ips Species to this compound

| Species | Behavioral Assay | Compound(s) | Dose | Response | Reference |

| Ips paraconfusus | Laboratory olfactometer | This compound, cis-verbenol, ipsdienol | 10⁻⁹ g/µl | Attraction | [7] |

| Ips avulsus | Field trapping | ipsdienol + this compound | Not specified | Attraction | [8][9] |

| Ips calligraphus | Field trapping | cis-verbenol + ipsdienol | Not specified | Attraction (this compound reduces catch) | [8][9] |

| Ips grandicollis | Field trapping | cis-verbenol + this compound or ipsdienol + this compound | Not specified | Attraction | [8][9] |

Experimental Protocols

The study of the mechanism of action of this compound relies on a combination of electrophysiological, molecular, and behavioral techniques.

Single Sensillum Recording (SSR)

SSR is a powerful electrophysiological technique used to measure the activity of individual OSNs.[10][11][12][13]

Methodology:

-

Insect Preparation: The beetle is immobilized in a pipette tip or on a slide with wax or double-sided tape, with one antenna exposed and stabilized.[11]

-

Electrode Placement: A sharpened tungsten or glass recording electrode is inserted into the base of a single olfactory sensillum. A reference electrode is placed elsewhere in the insect's body, often the eye or abdomen.[10]

-

Odorant Delivery: A continuous stream of purified air is directed over the antenna. A pulse of air carrying a known concentration of this compound is injected into the airstream for a defined period (e.g., 0.5 seconds).[12]

-

Data Acquisition: The electrical signals (action potentials) from the OSN are amplified, filtered, and recorded using specialized software. The number of spikes before, during, and after the stimulus is counted to determine the neuronal response.[10]

Heterologous Expression of Olfactory Receptors

To functionally characterize specific ORs, they are expressed in a heterologous system, such as Xenopus laevis oocytes or human embryonic kidney (HEK) cells.[1]

Methodology (Xenopus Oocyte System):

-

RNA Extraction and Cloning: Total RNA is extracted from Ips antennae, and the target OR gene (e.g., a putative this compound receptor) and the Orco gene are amplified by RT-PCR and cloned into expression vectors.

-

cRNA Synthesis: The cloned DNA is transcribed in vitro to produce complementary RNA (cRNA).

-

Oocyte Injection: The cRNA for the OR and Orco are co-injected into mature Xenopus oocytes. The oocytes are then incubated for several days to allow for protein expression.

-

Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Odorant Application: A solution containing this compound is perfused over the oocyte, and the resulting inward current (due to cation influx through the activated OR-Orco channels) is measured.

-

Dose-Response Analysis: The responses to a range of this compound concentrations are recorded to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits a half-maximal response).[1]

Logical Relationships in Pheromone Blends

This compound rarely acts in isolation. Its behavioral effect is often dependent on its presence in a blend with other pheromone components and host volatiles. The specific ratio of these compounds can determine attraction, inhibition, and species specificity.

Conclusion and Future Directions

The mechanism of action of this compound as a pheromone is beginning to be understood at the molecular level, primarily through studies on Ips typographus and other related species. The identification and functional characterization of specific olfactory receptors, such as ItypOR46, provide a solid foundation for understanding how this crucial semiochemical is detected. The direct ligand-gated ion channel mechanism of insect ORs ensures a rapid and sensitive response to the presence of this compound, facilitating the coordinated behavior necessary for successful host colonization.

Future research should focus on several key areas:

-

Identification of the this compound Receptor in Ips pini : Utilizing transcriptomics and heterologous expression to identify and characterize the specific OR for this compound in this economically important species.

-

Structural Biology: Determining the crystal structure of an this compound-bound OR-Orco complex to understand the molecular basis of ligand specificity and channel gating.

-

Neuroethology: Further elucidating how the signals from this compound-sensitive OSNs are integrated with information from other OSNs tuned to different pheromone components and host volatiles in the antennal lobe and higher brain centers.

A comprehensive understanding of these aspects will be instrumental in the development of next-generation, environmentally benign pest management tools that can disrupt the chemical communication of these destructive forest pests.

References

- 1. Putative ligand binding sites of two functionally characterized bark beetle odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo biosynthesis of the aggregation pheromone components this compound and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comparative analysis of olfactory sensory neurons in two Ips species reveals conserved and species-specific olfactory adaptations [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Interspecific effects of pheromones on the attraction of the bark beetles, Dendroctonus brevicomis and Ips paraconfusus in the laboratory [chemical-ecology.net]

- 8. Role of ipsdienol, this compound, and cis-verbenol in chemical ecology of Ips avulsus, Ips calligraphus, and Ips grandicollis (Coleoptera: Curculionidae: Scolytinae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Protocol for single sensillum recording from labial olfactory sensory fields in spotted lanternfly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Ipsenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is a crucial component of the aggregation pheromone of several bark beetle species within the genus Ips. These beetles are significant pests of coniferous forests, and understanding the biosynthesis and natural production of this compound is paramount for developing effective and environmentally benign pest management strategies. This guide provides a comprehensive overview of the natural sources of this compound, the intricate details of its biosynthetic pathways, quantitative data on its production, and detailed experimental protocols for its study.

Natural Sources of this compound

This compound is primarily produced by male bark beetles of the genus Ips to initiate mass aggregation on host trees, overcoming the tree's defenses and facilitating mating.[1][2] The production of this compound is species-specific and often dependent on the host tree. While many Ips species utilize a blend of semiochemicals for aggregation, this compound is a key attractive component for several notable species.

Table 1: Documented Ips Species Producing this compound

| Species | Host Tree(s) | Key Pheromone Components | Citation(s) |

| Ips paraconfusus | Ponderosa Pine (Pinus ponderosa) | This compound, Ipsdienol, cis-Verbenol | [2][3][4] |

| Ips grandicollis | Pine species (Pinus spp.) | This compound, cis-Verbenol | [5][6][7] |

| Ips latidens | Lodgepole Pine (Pinus contorta) | This compound | [8] |

| Ips confusus | Pinyon Pine (Pinus monophylla) | This compound, Ipsdienol | [9] |

| Ips cembrae | Larch (Larix spp.), Pine (Pinus spp.) | S-(-)-Ipsenol, S-(+)-Ipsdienol, (4S)-cis-Verbenol | [10] |

Biosynthesis of this compound

The biosynthesis of this compound in Ips beetles is a fascinating example of metabolic adaptation. Two primary pathways have been elucidated: de novo synthesis via the mevalonate pathway and the direct conversion of a host-plant precursor, myrcene.

De Novo Biosynthesis via the Mevalonate Pathway

The primary route for this compound biosynthesis in many Ips species is the de novo mevalonate pathway, which occurs in the midgut of male beetles.[1][2] This pathway utilizes acetyl-CoA as a starting building block to produce isopentenyl pyrophosphate (IPP), the fundamental five-carbon unit of all isoprenoids.

The key steps in the mevalonate pathway leading to the this compound precursor, geranyl pyrophosphate (GPP), are:

-

Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA synthase.

-

Reduction of HMG-CoA: HMG-CoA is reduced to mevalonate by HMG-CoA reductase, a rate-limiting step in the pathway.[9]

-

Phosphorylation of Mevalonate: Mevalonate is sequentially phosphorylated by mevalonate kinase and phosphomevalonate kinase to yield mevalonate-5-pyrophosphate.

-

Decarboxylation to IPP: Mevalonate-5-pyrophosphate is decarboxylated to produce isopentenyl pyrophosphate (IPP).

-

Isomerization to DMAPP: IPP is isomerized to its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP).

-

Formation of GPP: One molecule of IPP and one molecule of DMAPP are condensed by geranyl pyrophosphate synthase to form the ten-carbon intermediate, geranyl pyrophosphate (GPP).

From GPP, the pathway to this compound is thought to involve a series of enzymatic modifications, including the formation of myrcene as an intermediate, followed by hydroxylation.

Utilization of Host Precursor (Myrcene)

In addition to de novo synthesis, some Ips species can directly utilize myrcene, a monoterpene present in the oleoresin of their host pine trees, as a precursor for this compound biosynthesis.[2] This pathway involves the enzymatic hydroxylation of myrcene to this compound, likely catalyzed by a cytochrome P450 monooxygenase. The ability to utilize host precursors provides a metabolic shortcut and may allow for rapid pheromone production upon encountering a suitable host.

Regulation of Biosynthesis

This compound biosynthesis is a tightly regulated process:

-

Sex-Specificity: In most species, only male beetles produce this compound.[4]

-

Feeding-Induced: Pheromone production is typically initiated or significantly upregulated upon the beetle feeding on the phloem of a suitable host tree.[9][11]

-

Hormonal Control: Juvenile hormone III (JH III) has been shown to regulate the transcription of key enzymes in the mevalonate pathway, such as HMG-CoA reductase, in some Ips species.[2][9] However, the regulatory role of JH III is not universal across all this compound-producing species, suggesting the existence of other regulatory mechanisms.[9]

Quantitative Data on this compound Production

The amount of this compound produced by individual beetles can vary depending on the species, age, mating status, and environmental conditions.

Table 2: Quantitative Production of this compound in Ips Species

| Species | Condition | This compound Quantity (ng/beetle) | Citation(s) |

| Ips grandicollis | Feeding males | up to 25,750 | [11] |

| Ips paraconfusus | Feeding males | ~1-10 (control) to ~350-3500 (after 16-20h feeding) | [9] |

| Ips confusus | Feeding males (20h) | 563.4 ± 31.1 (mean ± SE) | [12] |

Experimental Protocols

Pheromone Collection and Quantification (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of insect pheromones.

References

- 1. An olfactometer for bark beetle parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. slunik.slu.se [slunik.slu.se]

- 3. chemical-ecology.net [chemical-ecology.net]

- 4. pnas.org [pnas.org]

- 5. scionresearch.com [scionresearch.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Juvenile hormone regulates de novo isoprenoid aggregation pheromone biosynthesis in pine bark beetles, Ips spp., through transcriptional control of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Comparative analysis of olfactory sensory neurons in two Ips species reveals conserved and species-specific olfactory adaptations [frontiersin.org]

- 11. viduketha.nsf.ac.lk:8585 [viduketha.nsf.ac.lk:8585]

- 12. Identification, Evolution, and Essentiality of the Mevalonate Pathway for Isopentenyl Diphosphate Biosynthesis in Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomeric Forms of Ipsenol and Their Significance: A Technical Guide

Abstract

Ipsenol, a key component of the aggregation pheromone of several bark beetle species within the genus Ips, exists in two enantiomeric forms: (S)-(-)-ipsenol and (R)-(+)-ipsenol. The stereochemistry of this monoterpene alcohol plays a crucial role in the chemical ecology of these forest pests, dictating behavioral responses that range from mass aggregation to potent inhibition. This technical guide provides an in-depth analysis of the enantiomeric forms of this compound, detailing their biological significance, the quantitative aspects of their activity, and the experimental methodologies used to elucidate their function. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology and the development of semiochemical-based pest management strategies.

Introduction

Bark beetles of the genus Ips are significant agents of tree mortality in coniferous forests worldwide. Their ability to successfully colonize and kill host trees is largely dependent on a sophisticated chemical communication system, in which aggregation pheromones play a central role. This compound (2-methyl-6-methylene-7-octen-4-ol) is a primary component of the aggregation pheromone for several Ips species.[1] The presence of a chiral center at the C-4 position gives rise to two enantiomers, (S)-(-)-ipsenol and (R)-(+)-ipsenol, which can elicit dramatically different, and often opposing, behavioral responses in different Ips species.[2] This enantioselectivity is a critical factor in maintaining species-specific communication channels and reproductive isolation among sympatric Ips species.

This guide will explore the multifaceted significance of this compound enantiomers, covering their production by different Ips species, their distinct biological activities, the underlying neurophysiological mechanisms of their perception, and the synthetic routes to obtain these chiral molecules for research and practical applications.

Biological Significance and Activity of this compound Enantiomers

The biological activity of this compound enantiomers is highly species-specific. For some Ips species, one enantiomer is a potent attractant, while the other can be inactive or even inhibitory. This differential response is a key mechanism for avoiding interspecific competition and ensuring mating with conspecifics.

Species-Specific Responses

The behavioral responses of several economically important Ips species to the enantiomers of this compound are summarized in Table 1.

| Species | (S)-(-)-Ipsenol Response | (R)-(+)-Ipsenol Response | Notes |

| Ips paraconfusus | Pheromone component, attractant[2] | Not a pheromone component, inactive[2] | |

| Ips pini | Inhibits response to (R)-(-)-ipsdienol[2] | Inactive | (R)-(-)-ipsdienol is the primary pheromone component for this species. |

| Ips grandicollis | Pheromone component, attractant[3] | Inactive | Seems to produce only (S)-(-)-ipsenol.[3] |

| Ips latidens | Attractant, with a slight preference for this enantiomer[4] | Attractant | Both enantiomers are attractive. |

| Ips avulsus | Synergist for ipsdienol, kairomone[5] | No data found | Increases capture in traps baited with ipsdienol and lanierone.[5] |

Enantiomeric Composition in Ips Species

The enantiomeric composition of this compound produced by male beetles can also be species-specific, further contributing to the specificity of the pheromone signal.

| Species | (S)-(-)-Ipsenol (%) | (R)-(+)-Ipsenol (%) |

| Ips paraconfusus | >99 | <1 |

| Ips grandicollis | >99[3] | <1[3] |

| Ips cembrae | >95[6] | <5[6] |

Experimental Protocols

The study of this compound enantiomers and their effects on bark beetle behavior and physiology relies on a combination of chemical synthesis, behavioral bioassays, and electrophysiological recordings.

Synthesis of this compound Enantiomers

The enantioselective synthesis of this compound is crucial for studying the biological activity of each enantiomer in isolation. Several synthetic routes have been developed, often employing chiral precursors or catalysts.

Example Protocol: Asymmetric Aldol Condensation Route to (S)-(-)-Ipsenol [7]

This six-step synthesis starts from lactic acid. Key steps include an asymmetric aldol condensation and a molybdenum-catalyzed elimination of an allyl ester. While a detailed step-by-step protocol is beyond the scope of this guide, the general workflow is presented below.

A variety of other synthetic strategies exist, including those utilizing indium-mediated isoprenylation[8][9] and organoborane reagents.[10]

Behavioral Bioassays

Wind Tunnel Bioassay

Wind tunnel assays are used to study the flight behavior of bark beetles in response to a controlled plume of odor.

-

Apparatus: A glass or plexiglass wind tunnel with a controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light intensity.[11]

-

Odor Source: A synthetic this compound enantiomer or blend is released from a dispenser at a controlled rate at the upwind end of the tunnel.[11]

-

Beetle Release: Beetles are released individually onto a platform at the downwind end of the tunnel.

-

Data Collection: The flight path of each beetle is recorded and analyzed for parameters such as take-off rate, flight speed, upwind flight, and landing on the odor source.[12]

Electrophysiological Assays

Electroantennography (EAG)

EAG measures the overall electrical response of the antenna to an odor stimulus.

-

Preparation: An antenna is excised from a beetle and mounted between two glass capillary electrodes filled with saline solution.[13][14]

-

Stimulus Delivery: A puff of air carrying a known concentration of an this compound enantiomer is delivered over the antenna.[14]

-

Recording: The potential difference between the two electrodes is amplified and recorded, resulting in a dose-dependent negative voltage deflection (the EAG response).[13]

Single Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual olfactory sensory neurons (OSNs).[15]

-

Preparation: The beetle is immobilized, and a tungsten recording electrode is carefully inserted into the base of a single olfactory sensillum on the antenna. A reference electrode is placed elsewhere on the beetle, often in the eye.[15]

-

Stimulus Delivery: A continuous stream of humidified air is passed over the antenna, and pulses of air containing the this compound enantiomer are introduced into the airstream.

-

Recording: The electrical activity of the OSNs within the sensillum is recorded, allowing for the determination of the neuron's specificity and sensitivity to the different enantiomers.[15]

Signaling Pathways

The perception of this compound enantiomers begins with their detection by specific odorant receptors (ORs) located on the dendrites of OSNs within the antennal sensilla. The current understanding of the insect olfactory signaling pathway suggests the following sequence of events.

In Ips typographus, specific ORs have been identified that respond to (S)-(-)-ipsenol.[16] These ORs form a complex with a highly conserved co-receptor, Orco, to create a ligand-gated ion channel.[17] The binding of the correct this compound enantiomer to the OR is thought to induce a conformational change that opens the ion channel, leading to a depolarization of the neuron and the generation of an action potential.

Conclusion

The enantiomers of this compound represent a classic example of stereochemical specificity in chemical communication. The differential production and perception of these enantiomers by various Ips species underscore their critical role in mediating aggregation and maintaining reproductive isolation. A thorough understanding of the biological significance, behavioral effects, and underlying signaling pathways of this compound enantiomers is essential for the development of effective and species-specific pest management strategies. The experimental protocols outlined in this guide provide a framework for further research into the chemical ecology of these important forest insects. Continued investigation into the molecular basis of enantiomer discrimination by bark beetle odorant receptors will undoubtedly open new avenues for the targeted manipulation of their behavior.

References

- 1. slunik.slu.se [slunik.slu.se]

- 2. (S) and (R) enantiomers of ipsdienol and this compound [chemical-ecology.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: an aggregation pheromone forIps latidens (Leconte) (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. A synthesis of S-(-)-ipsenol from lactic acid [agris.fao.org]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. ockenfels-syntech.com [ockenfels-syntech.com]

- 14. benchchem.com [benchchem.com]

- 15. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 16. Putative ligand binding sites of two functionally characterized bark beetle odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Odorant receptor orthologues in conifer‐feeding beetles display conserved responses to ecologically relevant odours - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Ipsenol in the Aggregation Behavior of Ips Bark Beetles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of ipsenol, a key monoterpenoid alcohol that functions as a semiochemical for various species of Ips bark beetles. It details its biosynthesis, its complex and often contradictory roles in beetle aggregation, the olfactory mechanisms for its detection, and the experimental protocols used in its study. Quantitative data are presented to illustrate its species-specific effects, which range from a potent attractant to a significant inhibitor of aggregation.

Introduction to this compound

This compound (2-methyl-6-methylene-7-octen-4-ol) is a chiral monoterpene alcohol first identified as a component of the aggregation pheromone in Ips species in 1966.[1] It is a critical signaling molecule that mediates the complex social behavior of these forest pests. Unlike many pheromones with a singular function, this compound's role is remarkably plastic, varying dramatically between different Ips species and even depending on the chemical context and ecological conditions. It can act as a powerful aggregation pheromone, an inhibitor that signals overcrowding, or a synergistic component that enhances the attraction of other pheromones.[2][3][4] This complexity makes it a fascinating subject for research and a potential tool for targeted pest management strategies.

Biosynthesis of this compound

Early paradigms suggested that bark beetle pheromones were derived directly from host tree monoterpenes.[1] However, subsequent research, including in vivo radiolabeling studies, has provided direct evidence that many Ips species, such as Ips paraconfusus, biosynthesize this compound de novo.[5][6][7] The synthesis occurs in the midgut tissue of male beetles and proceeds via the mevalonate pathway, utilizing acetate as a precursor.[1][5][6] This de novo pathway allows beetles to produce pheromones independently of host precursors, although the presence of host volatiles can still influence production.[8] For instance, in Ips pini, juvenile hormone III (JH III) can induce the de novo synthesis of pheromones by regulating key steps in the biosynthetic pathway.[8]

Species-Specific Roles of this compound in Aggregation

The function of this compound is highly dependent on the specific Ips species. It can be broadly categorized as an attractant (aggregation pheromone), a synergist, or an inhibitor (anti-aggregation pheromone).

This compound as an Aggregation Pheromone/Attractant

For some species, this compound is a primary component of the aggregation pheromone. Male Ips latidens, for example, produce this compound which attracts both males and females, confirming its role as a key aggregation pheromone for this species.[2][9] Studies have also shown that male I. latidens exhibit a slight preference for the (S)-(-)-ipsenol enantiomer.[2][9] Similarly, for Ips sexdentatus, this compound significantly improves the performance of traps baited with the major pheromone component, ipsdienol.[10]

This compound as an Anti-Aggregation Pheromone (Inhibitor)

In contrast, for one of the most studied species, Ips typographus (the European spruce bark beetle), this compound functions as an anti-aggregation pheromone.[3][11] In this species, this compound is produced by males primarily after females have entered the nuptial chamber and begun to lay eggs.[11][12][13] Its presence signals that a host is becoming fully colonized, which helps to regulate attack density and reduce intraspecific competition.[11] Field experiments have demonstrated that adding this compound to traps baited with the synthetic aggregation pheromone significantly reduces beetle catches.[3][11]

This compound as a Synergist and Modulator

This compound often functions in concert with other semiochemicals. For Ips avulsus, which does not produce this compound itself, the compound has a synergistic effect when combined with its primary pheromones, ipsdienol and lanierone, leading to maximal trap captures.[4][14] The most attractive blend for I. avulsus was found to be a combination of ipsdienol and this compound.[15] This illustrates a kairomonal role, where one species exploits the pheromone component of a sympatric species (Ips grandicollis) to locate suitable hosts.[14]

Quantitative Data on this compound-Mediated Behavior

The following tables summarize quantitative findings from various field studies, illustrating the diverse effects of this compound on different Ips species.

Table 1: Summary of this compound's Role Across Various Ips Species

| Species | Role of this compound | Key Interacting Pheromones | Reference(s) |

|---|---|---|---|

| Ips typographus | Inhibitor (Anti-aggregation) | cis-Verbenol, Ipsdienol | [3][11] |

| Ips latidens | Attractant (Aggregation) | cis-Verbenol (inhibitory) | [2][9] |

| Ips pini | Minor role / Modulator | Ipsdienol | [1] |

| Ips avulsus | Synergist (Kairomone) | Ipsdienol, Lanierone | [4][14][15] |

| Ips grandicollis | Attractant (Aggregation) | cis-Verbenol | [15][16] |

| Ips calligraphus | Modulator | cis-Verbenol, Ipsdienol | [4][15] |

| Ips sexdentatus | Synergist / Attractant | Ipsdienol, cis-Verbenol | [10] |

| Ips paraconfusus | Attractant (Aggregation) | Ipsdienol |[5][6] |

Table 2: Quantitative Effects of this compound on Beetle Attraction in Field Trapping Assays

| Species | Location | Base Lure | Lure with this compound | % Change | Reference |

|---|---|---|---|---|---|

| Ips avulsus | Georgia, USA | Ipsdienol | Ipsdienol + this compound | + (Significant Increase) | [15] |

| Ips grandicollis | Georgia, USA | cis-Verbenol | cis-Verbenol + this compound | + (Significant Increase) | [15] |

| Ips typographus | Sweden | Aggregation Pheromone Mix | Aggregation Mix + this compound | - (Significant Reduction) | [3][11] |

| Ips sexdentatus | Spain | Ipsdienol | Ipsdienol + this compound | + (Significant Increase) | [10] |

| Orthotomicus caelatus| Georgia, USA | Ethanol + α-pinene + Ipsdienol | E+α+Ipsdienol + this compound | - (Interruption of attraction) |[4] |

Olfactory Perception and Signaling

The detection of this compound begins at the beetle's antennae, which are covered in sensilla housing Olfactory Sensory Neurons (OSNs). Specific Odorant Receptors (ORs) expressed in these neurons are responsible for binding to this compound molecules.

In Ips typographus, extensive research has identified highly specific OSNs for pheromone components.[17] One of the more abundant OSN classes on the antennae is specifically tuned to (S)-(-)-ipsenol.[17] Functional characterization of the I. typographus ORs has identified ItypOR46 as the receptor that responds specifically to (S)-(-)-ipsenol.[18] This high degree of specificity allows the beetle to distinguish this compound from other structurally similar compounds and to respond appropriately to the "shut-off" signal for aggregation.[17] The binding of this compound to its receptor initiates a signal transduction cascade, leading to the opening of an ion channel, depolarization of the neuron, and the firing of an action potential that travels to the brain.

Experimental Protocols

The study of this compound's role in beetle aggregation relies on a combination of chemical analysis, field bioassays, and electrophysiology.

Pheromone Collection and Analysis

This protocol is used to identify and quantify the volatile compounds produced by beetles.

-

Beetle Preparation : Male beetles are introduced into small chambers containing phloem tissue of a suitable host pine for feeding.[9] This feeding stimulates pheromone production.

-

Volatile Collection : A purified airstream is passed over the feeding beetles. The exiting air, now carrying volatile semiochemicals, is drawn through a filter containing an adsorbent polymer (e.g., Porapak Q or Tenax).

-

Elution : The trapped compounds are eluted from the filter using a solvent like hexane or pentane.

-

Chemical Analysis : The resulting extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Compounds are identified by comparing their retention times and mass spectra to those of synthetic standards.[12] Chiral columns may be used to determine the enantiomeric composition.

Field Bioassays (Trapping)

Field trapping experiments are the primary method for determining the behavioral effect of this compound on wild beetle populations.

-

Trap Type : Multiple-funnel traps are commonly used due to their efficiency.[2]

-

Experimental Design : Traps are typically arranged in transects or randomized blocks with a spacing of at least 15-20 meters to minimize interference.[19]

-

Lure Formulation : Synthetic this compound (often specific enantiomers) and other semiochemicals are released from controlled-release devices (e.g., bubble caps, laminated dispensers).[4] Treatments include lures with and without this compound to serve as controls.

-

Data Collection : Traps are checked at regular intervals, and captured beetles are identified and counted.[19] The data are then statistically analyzed to determine if the presence of this compound significantly increased or decreased trap catch compared to controls.[4][15]

Electrophysiology

Single Sensillum Recording (SSR) is a technique used to measure the electrical responses of individual OSNs to specific odorants.

-

Preparation : A live beetle is immobilized, and a tungsten recording electrode is carefully inserted into a single olfactory sensillum on the antenna. A reference electrode is placed elsewhere (e.g., in the eye).

-

Stimulation : Puffs of air containing a known concentration of a test compound (e.g., (S)-(-)-ipsenol) are delivered over the antenna.[20]

-

Recording : The electrode records action potentials (spikes) from the OSN(s) within the sensillum.

-

Analysis : An increase in the spike firing rate in response to a compound indicates that the neuron is tuned to that specific odorant. This technique allows for the precise characterization of OSN specificity and sensitivity.[17][20]

Conclusion and Future Directions

This compound plays a remarkably diverse and species-specific role in the chemical ecology of Ips beetles. It can be a primary attractant, a powerful synergist, or a crucial anti-aggregation signal that mitigates competition. This functional plasticity is rooted in the coevolution of pheromone production and olfactory reception within different species. A thorough understanding of these nuances is essential for developing effective pest management strategies. For example, this compound can be added to lures to enhance the capture of target species like Ips avulsus or used as a repellent to protect trees from attack by Ips typographus in "push-pull" strategies.[11][14] Future research focusing on the specific odorant receptors and the downstream neural pathways will further elucidate the molecular basis of these complex behaviors and may reveal novel targets for disrupting bark beetle communication.

References

- 1. Pheromone production in bark beetles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. srs.fs.usda.gov [srs.fs.usda.gov]

- 3. Inhibition of the response in Ips typographus to the aggregation pheromone; field evaluation of verbenone and this compound | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. De novo biosynthesis of the aggregation pheromone components this compound and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ips pini - Wikipedia [en.wikipedia.org]

- 9. This compound: an aggregation pheromone forIps latidens (Leconte) (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Individual variation in aggregation pheromone content of the bark beetle,Ips typographus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. No Evidence of Responding Individuals Constraining the Evolution of the Pheromone Signal in the Pine Engraver Ips avulsus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of ipsdienol, this compound, and cis-verbenol in chemical ecology of Ips avulsus, Ips calligraphus, and Ips grandicollis (Coleoptera: Curculionidae: Scolytinae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Putative ligand binding sites of two functionally characterized bark beetle odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 20. Frontiers | Comparative analysis of olfactory sensory neurons in two Ips species reveals conserved and species-specific olfactory adaptations [frontiersin.org]

The Ecological Significance of Ipsenol in Forest Ecosystems: A Technical Guide

Abstract

Ipsenol, a monoterpenoid alcohol, is a critical semiochemical in the chemical ecology of forest ecosystems, primarily associated with bark beetles of the genus Ips. This technical guide provides an in-depth examination of the ecological implications of this compound, detailing its role as a pheromone, its biosynthesis, and its multifaceted interactions with host trees, other beetle species, and natural predators. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visualizations of signaling pathways and experimental workflows are included to offer a comprehensive understanding of the complex role of this compound in forest dynamics.

Introduction: The Chemical Language of the Forest

Forest ecosystems are governed by a complex web of interactions, many of which are mediated by chemical cues known as semiochemicals.[1][2] Among these, pheromones play a pivotal role in the life cycles of many insects, including bark beetles, which are significant agents of disturbance and renewal in coniferous forests.[3][4] this compound (2-methyl-6-methylene-7-octen-4-ol) is a key pheromone component for several Ips species, acting variously as an aggregation attractant, an anti-aggregation signal, and a kairomone for predators.[3][5][6] Understanding the ecological implications of this compound is crucial for developing effective forest management strategies and for potential applications in pest control and drug development.

Biosynthesis of this compound

Contrary to earlier beliefs that bark beetle pheromones were solely derived from host tree monoterpenes, it is now understood that many, including this compound, are synthesized de novo by the beetles themselves.[4][7][8][9] The biosynthesis occurs via the mevalonate pathway, with key enzymes converting intermediates into the final pheromone components.[7][8] In many Ips species, males are the primary producers of this compound, which is often released from their frass (a mixture of feces and boring dust) as they tunnel into host trees.[4][7] The production of this compound can be induced by feeding on host phloem and regulated by juvenile hormone III (JH III) in some species.[7][8]

Ecological Roles of this compound

The ecological function of this compound is highly context-dependent, varying with the beetle species, the presence of other semiochemicals, and the specific enantiomeric form.

Aggregation Pheromone

For some bark beetle species, such as Ips latidens, this compound acts as a primary aggregation pheromone, attracting both males and females to a suitable host tree.[5] This mass aggregation is a critical strategy for overcoming the defenses of the host tree.[3][10][11]

Anti-Aggregation Pheromone and Interspecific Repellent

In other contexts, this compound can function as an anti-aggregation pheromone. For instance, in the spruce bark beetle, Ips typographus, this compound is produced after females have entered the male-initiated gallery and serves to inhibit the response to the primary aggregation pheromone, signaling that the host is fully occupied.[3] This helps to regulate population density and reduce intraspecific competition. Furthermore, this compound produced by one species can act as a repellent to other, competing bark beetle species. For example, this compound from Ips pini can inhibit the response of other beetles to their own pheromones.[5]

Kairomone for Predators

This compound also plays a crucial role in tritrophic interactions by acting as a kairomone, a chemical signal that benefits the receiver of a different species.[6][12] Predators of bark beetles, such as the clerid beetle Thanasimus formicarius, are attracted to this compound, which they use to locate their prey.[6] This "eavesdropping" on the prey's chemical communication is a key mechanism in the natural regulation of bark beetle populations.

Quantitative Data on this compound Effects

The behavioral responses of bark beetles and their predators to this compound and other semiochemicals have been quantified in numerous field-trapping experiments. The following tables summarize key findings from the literature.

Table 1: Attraction of Ips latidens to Different this compound Treatments

| Treatment | Mean Number of I. latidens Trapped (N=11) |

| Blank Control | 1.5 |

| Ethanol Control | 2.3 |

| Racemic this compound (0.6 mg/day) | 15.8 |

| Racemic this compound (1.2 mg/day) | 18.2 |

| (S)-(-)-Ipsenol (0.6 mg/day) | 10.5 |

| (R)-(+)-Ipsenol (0.6 mg/day) | 14.9 |

Data adapted from Miller et al. (1987). Traps were deployed near Princeton, British Columbia, from May 23 to July 2, 1987.[5]

Table 2: Inhibition of Dendroctonus brevicomis Attraction by Ips paraconfusus Pheromones

| Concentration of this compound, cis-Verbenol, & Ipsdienol (g each/µl) | Mean % Response of Male D. brevicomis | Mean % Response of Female D. brevicomis |

| 0 | 55 | 60 |

| 10-10 | 58 | 62 |

| 10-9 | 53 | 59 |

| 10-6 | 25 | 30 |

| 10-5 | 15 | 20 |

*Significantly different from the response at 0, 10-10, and 10-9 g each/µl (P < 0.05). Data from Byers (1981).[13]

Experimental Protocols

Reproducible research relies on detailed experimental methodologies. The following protocols are synthesized from common practices in the study of bark beetle semiochemicals.

Field Trapping Bioassay for Bark Beetle Attraction

Objective: To determine the attractiveness of synthetic semiochemicals to bark beetles under field conditions.

Materials:

-

Multiple-funnel traps (e.g., Lindgren funnel traps)

-

Collection cups with a drainage hole and a killing agent (e.g., a piece of insecticide-impregnated plastic strip)

-

Synthetic semiochemical lures (this compound, ipsdienol, ethanol, etc.) in appropriate release devices (e.g., bubble caps, sealed polyethylene tubes).[5]

-

Control lures (blank or solvent only).

-

Stands or ropes for suspending traps.

-

GPS unit for recording trap locations.

-

Data sheets or electronic device for recording catches.

Procedure:

-

Site Selection: Choose a suitable forest stand with the target host tree species.[5]

-

Trap Deployment:

-

Establish replicate blocks of traps, with each block containing one of each treatment. Replicates should be spaced at least 100 m apart.[5]

-

Within each block, space traps 10-15 m apart in a grid or linear fashion.[5]

-

Suspend traps so that the top of the funnel is approximately 1.3-1.5 m above the ground.[5]

-

Ensure no trap is within 2 m of a tree to avoid confounding effects of host volatiles.[5]

-

-

Lure Application:

-

Randomly assign one lure treatment to each trap within a block.

-

Attach the lures to the trap according to the manufacturer's instructions.

-

-

Data Collection:

-

Collect trapped beetles at regular intervals (e.g., weekly) for the duration of the experiment.

-

Identify and count the target beetle species. The sex of the beetles can be determined by dissection and examination of genitalia.[5]

-

-

Data Analysis:

-

Transform count data if necessary (e.g., using a log(Y+1) transformation) to meet the assumptions of statistical tests.[5]

-

Analyze the data using appropriate statistical methods, such as ANOVA followed by multiple comparison tests (e.g., REGW multiple range test), to determine significant differences between treatments.[5]

-

Volatile Collection and Analysis from Bark Beetles

Objective: To identify and quantify the semiochemicals produced by bark beetles.

Materials:

-

Live bark beetles (males and females).

-

Host tree phloem for feeding.

-

Glass chambers or vials for aeration.

-

Air pump and flow meter.

-

Adsorbent tubes (e.g., packed with Porapak-Q or Tenax).

-

Gas chromatograph-mass spectrometer (GC-MS).

-

Internal standards for quantification.

Procedure:

-

Beetle Preparation: Place individual or groups of beetles in a glass chamber with a piece of fresh host phloem.

-

Volatile Collection:

-

Draw purified air through the chamber at a controlled flow rate.

-

Pass the effluent air through an adsorbent tube to trap the volatile compounds.

-

Collect volatiles for a set period (e.g., 24 hours).

-

-

Sample Extraction: Elute the trapped volatiles from the adsorbent tube using a suitable solvent (e.g., hexane).

-

GC-MS Analysis:

-

Inject an aliquot of the extract into the GC-MS.

-

Use an appropriate temperature program and column to separate the compounds.

-

Identify the compounds based on their mass spectra and retention times compared to authentic standards.

-

Quantify the compounds by comparing their peak areas to that of a known amount of an internal standard.

-

Visualizing Ecological Interactions

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the ecological role of this compound.

This compound Signaling Pathway in a Forest Ecosystem

Experimental Workflow for Field Trapping Bioassay

Conclusion and Future Directions

This compound is a semiochemical with a remarkably versatile ecological role in forest ecosystems. Its function as both an attractant and a repellent, for both conspecifics and other species, highlights the complexity of chemical communication in these environments. Furthermore, its role as a kairomone for predators underscores the interconnectedness of trophic levels. A thorough understanding of the ecological implications of this compound is essential for predicting bark beetle population dynamics and for designing effective and environmentally sound pest management strategies. Future research should continue to explore the synergistic and antagonistic effects of this compound in combination with other semiochemicals, the genetic basis of its production and reception, and its potential applications in novel pest control technologies. The detailed protocols and data presented in this guide provide a foundation for researchers to build upon in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. semiochemical.com [semiochemical.com]

- 3. nrs.fs.usda.gov [nrs.fs.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. srs.fs.usda.gov [srs.fs.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pheromone production in bark beetles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. slunik.slu.se [slunik.slu.se]

- 9. researchgate.net [researchgate.net]

- 10. Conifer-killing bark beetles locate fungal symbionts by detecting volatile fungal metabolites of host tree resin monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conifer-killing bark beetles locate fungal symbionts by detecting volatile fungal metabolites of host tree resin monoterpenes | PLOS Biology [journals.plos.org]

- 12. A Review of Interactions between Insect Biological Control Agents and Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interspecific effects of pheromones on the attraction of the bark beetles, Dendroctonus brevicomis and Ips paraconfusus in the laboratory [chemical-ecology.net]

An In-depth Technical Guide to the Core Differences Between Ipsenol and Ipsdienol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core differences between ipsenol and ipsdienol, two structurally related terpenoid alcohols that function as critical aggregation pheromones for numerous species of bark beetles (Coleoptera: Scolytidae), particularly within the genus Ips. A thorough understanding of their distinct chemical properties, biosynthetic pathways, and biological activities is paramount for the development of effective pest management strategies and for broader applications in chemical ecology and drug development.

Chemical and Physical Properties

This compound and ipsdienol are both unsaturated acyclic monoterpenoid alcohols. The primary structural difference lies in the degree of unsaturation within the carbon backbone. This compound possesses two double bonds, while ipsdienol contains three. This seemingly minor variation in their chemical structures leads to significant differences in their physical properties and, consequently, their biological functions.

Data Presentation: Quantitative Comparison

| Property | This compound | Ipsdienol |

| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₁₆O[2] |

| Molecular Weight | 154.25 g/mol [1] | 152.23 g/mol [2] |

| Boiling Point | 92°-94°C at 19 mmHg | 49°C at 0.50 mmHg[3] |

| 233-235°C at 760 mmHg[3] | ||

| Vapor Pressure | Not readily available | 0.010 mmHg at 25°C (estimated)[3] |

| Chirality | Exists as (S)-(-) and (R)-(+) enantiomers | Exists as (S)-(+) and (R)-(-) enantiomers |

Biosynthesis

Contrary to early hypotheses that suggested bark beetles directly modify host-plant monoterpenes, it is now well-established that many species, including those in the Ips genus, synthesize this compound and ipsdienol de novo through the mevalonate pathway. This endogenous production allows for precise control over the composition and enantiomeric ratio of the pheromone blend. The biosynthetic pathway diverges from common isoprenoid precursors to yield these specific semiochemicals.

Signaling Pathway: Biosynthesis of this compound and Ipsdienol

Caption: Biosynthetic pathway of this compound and ipsdienol from the mevalonate pathway.

Experimental Protocols: Elucidation of Biosynthesis

Protocol 1: Radiolabeling Studies to Demonstrate De Novo Biosynthesis

This protocol is designed to track the incorporation of a radiolabeled precursor into the final pheromone components, providing evidence for de novo synthesis.

1. Rearing and Treatment of Bark Beetles:

- Rear Ips beetles on a suitable host material (e.g., pine logs) under controlled laboratory conditions.

- Separate male beetles, as they are typically the primary producers of aggregation pheromones.

- Inject a cohort of male beetles with a solution of a radiolabeled precursor, such as [¹⁴C]acetate or [³H]mevalonate, dissolved in a sterile insect saline solution. A control group should be injected with saline only.

2. Pheromone Collection:

- Place the treated beetles in a clean aeration chamber with a gentle airflow.

- Trap the volatile organic compounds (VOCs) released by the beetles using a solid-phase microextraction (SPME) fiber or by passing the air through a column packed with an adsorbent resin (e.g., Porapak Q).

- Alternatively, hindgut extractions can be performed to collect synthesized pheromones.

3. Sample Analysis:

- Elute the collected volatiles from the adsorbent resin using an appropriate solvent (e.g., hexane).

- Analyze the extract using gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound and ipsdienol.

- Couple the GC to a radioactivity detector (e.g., a gas proportional counter) to determine which of the identified peaks are radioactive.

- The presence of radioactivity in the this compound and ipsdienol peaks from the treated group, and its absence in the control group, confirms de novo biosynthesis from the administered precursor.

Biological Activity

The primary biological role of this compound and ipsdienol is as aggregation pheromones, mediating the mass attack of host trees by bark beetles. However, the specific behavioral response elicited by each compound, and their various enantiomers, can differ significantly between beetle species. Often, the ratio of these two compounds, and the specific enantiomers present, is critical for species recognition and reproductive isolation.

Logical Relationship: Species-Specific Pheromone Blends

References

A Technical Guide to Ipsenol Research: Synthesis, Biological Activity, and Ecological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsenol, a chiral monoterpene alcohol, is a critical aggregation pheromone for several species of bark beetles belonging to the genus Ips. These beetles are significant pests in coniferous forests worldwide, and understanding the chemical ecology of this compound is paramount for developing effective and environmentally benign pest management strategies. This technical guide provides an in-depth review of the current research trends in this compound, focusing on its synthesis, biological activity, ecological role, and the underlying biosynthetic pathways.

Ecological Role and Biological Activity

This compound plays a crucial role in the chemical communication system of bark beetles, primarily functioning as an aggregation pheromone to coordinate mass attacks on host trees.[1][2] Stressed or damaged pine trees are often colonized simultaneously by multiple Ips species, and the specific blend of pheromones, including this compound, ipsdienol, and cis-verbenol, mediates host colonization and resource partitioning among these species.[1][2]

The biological activity of this compound is highly dependent on its stereochemistry. The naturally produced and most biologically active enantiomer is typically (S)-(-)-ipsenol.[3] The presence of the less active or inhibitory (R)-(+)-enantiomer can significantly affect the behavioral response of the beetles. This stereospecificity is a key factor in the reproductive isolation and chemical signaling of different Ips species.

Quantitative Data on Biological Activity

The following table summarizes the differential responses of various Ips species to this compound enantiomers and related compounds based on field trapping experiments.

| Ips Species | Attractant(s) | Inhibitor(s) | Key Findings | Reference(s) |

| Ips avulsus | Ipsdienol + this compound | - | The combination of ipsdienol and this compound is the most attractive blend with the fewest components. | [1][2] |

| Ips calligraphus | cis-Verbenol + Ipsdienol | This compound | The addition of this compound to traps baited with cis-verbenol and ipsdienol significantly reduces trap catches. | [2] |

| Ips grandicollis | This compound + cis-Verbenol or this compound + Ipsdienol | - | Binary blends containing this compound are highly attractive. | [2] |

| Ips latidens | (S)-(-)-Ipsenol | (R)-(+)-Ipsenol, cis-Verbenol | Male I. latidens show a slight preference for (S)-(-)-ipsenol, while both enantiomers of cis-verbenol inhibit attraction. | [3] |

| Ips sexdentatus | Ipsdienol + this compound + cis-Verbenol | - | A ternary blend consistently caught the highest number of bark beetles. | [4] |

Synthesis of this compound

The synthesis of this compound has been a subject of extensive research for over five decades, with a focus on developing efficient and stereoselective methods.[5] Both racemic and enantiomerically pure forms of this compound have been synthesized using a variety of chemical strategies.

Racemic Synthesis of this compound

Early synthetic approaches focused on the preparation of racemic this compound. A common strategy involves the isoprenylation of isovaleraldehyde.

Experimental Protocol: Indium-Mediated Isoprenylation of Isovaleraldehyde

A notable method for racemic this compound synthesis involves the use of an indium reagent. This procedure offers high yields and utilizes readily available starting materials.

-

Preparation of the Isoprenylating Agent: 2-Bromomethyl-1,3-butadiene is prepared from isoprene in a two-step sequence involving 1,4-addition of bromine followed by dehydrobromination.

-

Indium Insertion: The mixture of 2-bromomethyl-1,3-butadiene and its vinylic isomers is treated with indium metal in a suitable solvent such as THF. The indium selectively inserts into the C-Br bond to form the organoindium reagent.

-

Reaction with Isovaleraldehyde: Isovaleraldehyde is added to the solution of the organoindium reagent at room temperature.

-

Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield (±)-ipsenol. This method has been reported to achieve yields as high as 91%.

Enantioselective Synthesis of (S)-(-)-Ipsenol